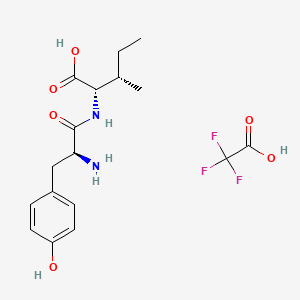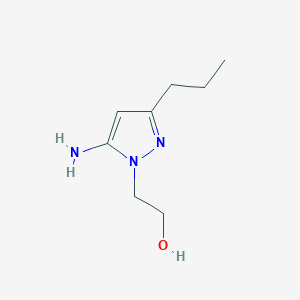
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride is a chemical compound with a molecular formula of C8H12N2O2.2HCl. This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and an amino alcohol side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Amination: The pyridine ring is aminated to introduce the amino group at the 4-position.
Alcohol Formation: The amino group is then converted to an amino alcohol through a series of reactions involving reduction and protection/deprotection steps.
Final Product: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar amino group and pyridine ring structure.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyridine ring but with different substituents.
Uniqueness
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and an alcohol group. This combination of functional groups provides it with distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H14Cl2N2O2 |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
2-amino-2-(2-methoxypyridin-4-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H |
Clave InChI |
KZPYABFLAGAYEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)C(CO)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B13643164.png)
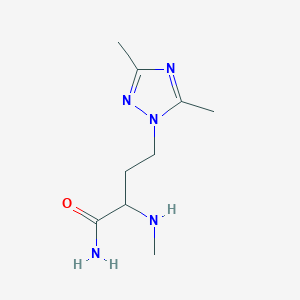
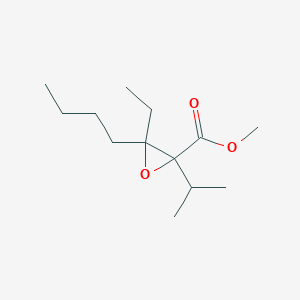
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)

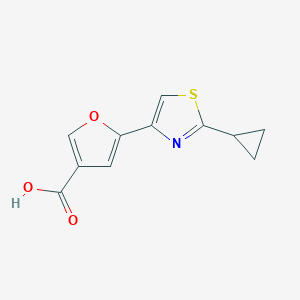
![(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)


![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
